8Z,11Z,14Z,17Z-eicosatetraenoic acid

Eicosanoid Metabolism Platelet Biology Enzyme Inhibition

8Z,11Z,14Z,17Z-Eicosatetraenoic acid (CAS 27400-91-5), also referred to as eicosatetraenoic acid (ETA; 20:4 n-3) or juniperonic acid, is an omega-3 (n-3) polyunsaturated fatty acid (PUFA) consisting of a 20-carbon chain with four cis-configured double bonds at positions 8, 11, 14, and 17. It is a naturally occurring isomer of the omega-6 (n-6) fatty acid arachidonic acid (AA; 20:4 n-6) and serves as a key metabolic intermediate between stearidonic acid (18:4 n-3) and eicosapentaenoic acid (EPA; 20:5 n-3).

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
CAS No. 27400-91-5
Cat. No. B7852523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8Z,11Z,14Z,17Z-eicosatetraenoic acid
CAS27400-91-5
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCCCCCCC(=O)O
InChIInChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-
InChIKeyHQPCSDADVLFHHO-LTKCOYKYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8Z,11Z,14Z,17Z-Eicosatetraenoic Acid (CAS 27400-91-5): Core Identity and Procurement Relevance


8Z,11Z,14Z,17Z-Eicosatetraenoic acid (CAS 27400-91-5), also referred to as eicosatetraenoic acid (ETA; 20:4 n-3) or juniperonic acid, is an omega-3 (n-3) polyunsaturated fatty acid (PUFA) consisting of a 20-carbon chain with four cis-configured double bonds at positions 8, 11, 14, and 17 [1]. It is a naturally occurring isomer of the omega-6 (n-6) fatty acid arachidonic acid (AA; 20:4 n-6) and serves as a key metabolic intermediate between stearidonic acid (18:4 n-3) and eicosapentaenoic acid (EPA; 20:5 n-3) [1]. In contrast to the pro-inflammatory eicosanoid cascades typically initiated by AA, this compound is recognized for its capacity to act as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby modulating arachidonic acid oxygenation [1].

8Z,11Z,14Z,17Z-Eicosatetraenoic Acid: Why In-Class Analogs Are Not Interchangeable


While often grouped broadly with other marine-derived n-3 PUFAs like EPA (20:5 n-3) and DHA (22:6 n-3), 8Z,11Z,14Z,17Z-eicosatetraenoic acid exhibits distinct biochemical selectivity that precludes simple substitution. Its unique structural isomerism relative to AA (20:4 n-6) allows it to differentially modulate eicosanoid pathways, specifically activating 12-lipoxygenase while EPA does not, and generating a distinct set of anti-inflammatory metabolites not derived from EPA or DHA [1]. Furthermore, its status as an elongation product of plant-derived stearidonic acid (SDA) positions it as a unique, non-marine metabolic marker and a sustainable alternative in procurement strategies, whereas generic substitution with marine EPA or DHA would fail to replicate this specific metabolic fingerprint and enzymatic behavior [1].

8Z,11Z,14Z,17Z-Eicosatetraenoic Acid: Quantified Differentiation from Primary Comparators


PGH Synthase Inhibition in Human Platelets: ETA Matches EPA Potency but Lacks C5 Double Bond Requirement

In human platelets, 8Z,11Z,14Z,17Z-eicosatetraenoic acid (20:4 n-3) is as potent as eicosapentaenoic acid (20:5 n-3) in inhibiting prostaglandin H (PGH) synthase activity, a key enzyme in the pro-inflammatory eicosanoid cascade [1]. The synthesis of thromboxane B₂ and 12-hydroxy-5,8,10-heptadecatrienoic acid, which are direct downstream products of PGH/thromboxane synthase, was lowered by both 5 μM and 10 μM of 20:4 n-3 across a range of 2.5 μM to 10 μM of arachidonic acid (20:4 n-6) [1]. This parity in potency demonstrates that the C5 double bond present in EPA is not a structural prerequisite for PGH synthase inhibition, a differentiating feature of 20:4 n-3's mechanism [1].

Eicosanoid Metabolism Platelet Biology Enzyme Inhibition

Selective Activation of 12-Lipoxygenase: A Unique Biochemical Switch Differentiating ETA from EPA

In a direct head-to-head comparison in human platelets, 8Z,11Z,14Z,17Z-eicosatetraenoic acid (20:4 n-3), but not eicosapentaenoic acid (20:5 n-3), strongly stimulated the lipoxygenase activity at each concentration of 20:4 n-6 (arachidonic acid) used, regardless of the amount of 20:4 n-3 added [1]. This selective activation is attributed to the efficient oxygenation of 20:4 n-3 by 12-lipoxygenase, a property not shared by 20:5 n-3 [1].

Lipid Signaling 12-Lipoxygenase Platelet Activation

Inhibition of Arachidonic Acid-Derived PGF2α Production in Trout Macrophages

Supplementation with 8Z,11Z,14Z,17Z-eicosatetraenoic acid (20:4 n-3) significantly decreases the conversion of arachidonic acid (20:4 n-6) into pro-inflammatory prostaglandins. In freshly isolated trout macrophages, cells supplemented with both 20:4 n-3 and AA exhibited decreased levels of PGF2α compared to cells supplemented with AA alone [1]. This demonstrates a direct inhibitory effect on the production of a specific, quantifiable prostanoid.

Eicosanoid Modulation Macrophage Biology Prostaglandin Synthesis

Novel 5-Lipoxygenase Metabolite Δ17-8,15-diHETE Inhibits Neutrophil Chemotaxis at Low Nanomolar Concentrations

8Z,11Z,14Z,17Z-eicosatetraenoic acid (20:4 n-3) is a substrate for 5-lipoxygenase (5-LO), leading to the biosynthesis of the novel metabolite 8,15-dihydroxy-9,11,13,17-eicosatetraenoic acid (Δ17-8,15-diHETE) [1]. This metabolite is not produced from EPA or DHA. Functionally, Δ17-8,15-diHETE inhibits arachidonic acid-induced autocrine neutrophil stimulation and leukotriene B4 (LTB4)-mediated neutrophil chemotaxis—both BLT1-dependent processes—at low nanomolar (nM) concentrations [1].

Neutrophil Chemotaxis Inflammation Resolution 5-Lipoxygenase Metabolism

8Z,11Z,14Z,17Z-Eicosatetraenoic Acid: High-Value Research and Industrial Applications


Investigating the Bifurcation of COX and LOX Pathways in Platelet and Endothelial Cell Biology

This compound is an essential tool for studies requiring simultaneous inhibition of the cyclooxygenase (COX) pathway and selective activation of the 12-lipoxygenase (LOX) pathway. Based on evidence showing it inhibits PGH synthase with potency equal to EPA while uniquely stimulating 12-LOX activity [1], it is the preferred substrate over EPA or DHA for dissecting the divergent roles of these eicosanoid branches in hemostasis, thrombosis, and vascular inflammation.

Generation of Novel Anti-Inflammatory Mediators in Neutrophil and 5-Lipoxygenase Research

For researchers studying the resolution of inflammation and novel pro-resolving lipid mediators, 8Z,11Z,14Z,17Z-eicosatetraenoic acid is a required precursor. It is the sole substrate for the biosynthesis of Δ17-8,15-diHETE, a high-potency inhibitor of neutrophil chemotaxis active at low nanomolar concentrations [1]. This application scenario is not achievable with more common n-3 PUFAs like EPA or DHA, which lack this specific metabolic route.

Competitive Inhibition Assays for Arachidonic Acid-Derived Eicosanoid Production

This fatty acid is ideally suited for in vitro and ex vivo models designed to quantify the inhibition of pro-inflammatory prostaglandin synthesis. Evidence from macrophage studies confirms that co-incubation with 20:4 n-3 directly decreases the production of PGF2α from arachidonic acid [1]. This makes it a valuable standard and experimental reagent for characterizing the selectivity and potency of novel enzyme inhibitors or dietary interventions targeting the COX cascade.

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